Methane, bis(p-methoxyphenyl)-
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Overview
Description
Methane, bis(p-methoxyphenyl)-, also known as 4,4’-Dimethoxydiphenylmethane, is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.2863 g/mol . This compound is characterized by the presence of two p-methoxyphenyl groups attached to a central methane carbon atom. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties.
Preparation Methods
The synthesis of Methane, bis(p-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of p-methoxybenzyl chloride with sodium methoxide in methanol, followed by the addition of formaldehyde. The reaction conditions typically include refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Methane, bis(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of diphenylmethanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxyphenyl rings, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Methane, bis(p-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Methane, bis(p-methoxyphenyl)- involves its interaction with various molecular targets and pathways. In biochemical studies, it has been shown to interact with enzymes and proteins, potentially inhibiting or modulating their activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical assays .
Comparison with Similar Compounds
Methane, bis(p-methoxyphenyl)- can be compared with other similar compounds, such as:
Methane, bis(p-hydroxyphenyl)-: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
Methane, bis(p-tolyl)-:
Methane, bis(p-chlorophenyl)-: Chlorine substituents impart different electronic effects, influencing the compound’s reactivity and applications.
The uniqueness of Methane, bis(p-methoxyphenyl)- lies in its methoxy substituents, which provide specific electronic and steric effects that influence its reactivity and applications in various fields.
Properties
CAS No. |
51095-48-8 |
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Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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